1-(1-Ethyl-1H-indol-5-yl)-butan-1-one
CAS No.: 1426528-36-0
Cat. No.: VC2713687
Molecular Formula: C14H17NO
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1426528-36-0 |
---|---|
Molecular Formula | C14H17NO |
Molecular Weight | 215.29 g/mol |
IUPAC Name | 1-(1-ethylindol-5-yl)butan-1-one |
Standard InChI | InChI=1S/C14H17NO/c1-3-5-14(16)12-6-7-13-11(10-12)8-9-15(13)4-2/h6-10H,3-5H2,1-2H3 |
Standard InChI Key | JDZYFEFGZIOXRC-UHFFFAOYSA-N |
SMILES | CCCC(=O)C1=CC2=C(C=C1)N(C=C2)CC |
Canonical SMILES | CCCC(=O)C1=CC2=C(C=C1)N(C=C2)CC |
Chemical Identity and Structural Characteristics
1-(1-Ethyl-1H-indol-5-yl)-butan-1-one is an indole-based compound featuring a butan-1-one moiety at the 5-position of the indole ring system and an ethyl group attached to the nitrogen atom at position 1. The compound has specific identifying parameters that characterize its chemical identity, as shown in Table 1.
Table 1: Chemical Identity of 1-(1-Ethyl-1H-indol-5-yl)-butan-1-one
Parameter | Value |
---|---|
PubChem CID | 71284644 |
CAS Registry Number | 1426528-36-0 |
Molecular Formula | C₁₄H₁₇NO |
Molecular Weight | 215.29 g/mol |
IUPAC Name | 1-(1-ethylindol-5-yl)butan-1-one |
InChI Key | JDZYFEFGZIOXRC-UHFFFAOYSA-N |
SMILES Notation | CCCC(=O)C1=CC2=C(C=C1)N(C=C2)CC |
The molecular structure consists of an indole scaffold with two critical functional groups: an ethyl substituent at the nitrogen position (N1) and a butanone chain at position 5 of the indole ring. This arrangement creates distinct electronic and steric properties that influence its chemical behavior and potential biological interactions .
Physical and Chemical Properties
The physicochemical properties of 1-(1-Ethyl-1H-indol-5-yl)-butan-1-one contribute significantly to its behavior in various chemical environments and biological systems. While specific experimental data for this compound is limited, its structural features allow for prediction of certain properties based on similar indole derivatives.
As an indole derivative with a ketone functional group, 1-(1-Ethyl-1H-indol-5-yl)-butan-1-one likely exhibits moderate lipophilicity, a characteristic that affects its membrane permeability and potential drug-like properties. The presence of the ketone group provides a hydrogen bond acceptor site, while the indole NH can potentially participate in hydrogen bonding interactions in appropriate environments.
Spectroscopic Characterization
Spectroscopic analysis provides essential information about the structural confirmation and purity of 1-(1-Ethyl-1H-indol-5-yl)-butan-1-one. Based on data from related indole compounds, the following spectroscopic characteristics are anticipated:
Mass Spectrometry
Mass spectrometric analysis would be expected to show a molecular ion peak at m/z 215, corresponding to the molecular weight of the compound. Fragmentation patterns would likely include cleavage of the butanone side chain and fragments characteristic of the indole nucleus.
Synthetic Approaches
Several synthetic routes can potentially be employed for the preparation of 1-(1-Ethyl-1H-indol-5-yl)-butan-1-one, based on established methodologies for similar indole derivatives.
N-Alkylation and Acylation Strategy
A common approach involves initial N-alkylation of 5-bromoindole with ethyl iodide in the presence of a base such as sodium hydride or potassium carbonate, followed by lithium-halogen exchange and reaction with a suitable butanoyl electrophile. Alternatively, a Friedel-Crafts acylation of 1-ethylindole with butanoyl chloride in the presence of a Lewis acid catalyst could potentially provide the target compound, though regioselectivity would need to be controlled .
Cross-Coupling Approaches
Modern synthetic methods might utilize palladium-catalyzed cross-coupling reactions. For instance, a Suzuki coupling between 5-formyl-1-ethylindole and an appropriate boronic acid, followed by chain extension and oxidation, could provide access to the target molecule.
Structural Analogs and Related Compounds
Understanding the relationship between 1-(1-Ethyl-1H-indol-5-yl)-butan-1-one and structurally similar compounds provides important context for its potential applications and properties.
Table 2: Structural Analogs of 1-(1-Ethyl-1H-indol-5-yl)-butan-1-one
Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|
1-(1-Methyl-1H-indol-3-yl)-butan-1-one | C₁₃H₁₅NO | 201.26 g/mol | Methyl at N1, ketone at position 3 |
1-(1H-indazol-5-yl)butan-1-one | C₁₁H₁₂N₂O | 188.23 g/mol | Indazole core instead of indole |
4-(1H-indol-3-yl)butan-2-one | C₁₂H₁₃NO | 187.24 g/mol | NH indole, different ketone position |
The 1-(1-Methyl-1H-indol-3-yl)-butan-1-one analog differs in having a methyl group at the N1 position rather than an ethyl group, and the ketone moiety at position 3 instead of position 5 . This structural variation significantly affects the electronic distribution and potentially the biological activity of the molecule.
The indazole analog, 1-(1H-indazol-5-yl)butan-1-one, contains an additional nitrogen atom in the five-membered ring, creating distinct electronic properties and hydrogen bonding capabilities . This variation could substantially alter any biological interactions.
Future Research Directions
Several promising avenues exist for future research involving 1-(1-Ethyl-1H-indol-5-yl)-butan-1-one:
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Comprehensive biological screening to identify potential therapeutic applications
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Structure-activity relationship studies through systematic modification of the butanone chain and other substituents
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Investigation of its potential as a synthetic intermediate for more complex indole-based structures
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Development of enantioselective synthetic methods for asymmetric variants of the molecule
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Computational modeling of receptor interactions to predict biological activity
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